molecular formula C12H12N4 B13427051 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile

1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile

Cat. No.: B13427051
M. Wt: 212.25 g/mol
InChI Key: LIMGTXZFVQPUDS-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an isopropyl group at position 1, a pyridin-4-yl group at position 3, and a carbonitrile group at position 5 of the pyrazole ring

Preparation Methods

The synthesis of 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated nitriles under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles such as amines or alcohols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for the treatment of various diseases due to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile can be compared with other similar compounds, such as:

    1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-amine: This compound differs by the presence of an amine group instead of a carbonitrile group, which may result in different chemical and biological properties.

    1-Isopropyl-3-(pyridin-4-yl)urea:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H12N4

Molecular Weight

212.25 g/mol

IUPAC Name

2-propan-2-yl-5-pyridin-4-ylpyrazole-3-carbonitrile

InChI

InChI=1S/C12H12N4/c1-9(2)16-11(8-13)7-12(15-16)10-3-5-14-6-4-10/h3-7,9H,1-2H3

InChI Key

LIMGTXZFVQPUDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CC=NC=C2)C#N

Origin of Product

United States

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